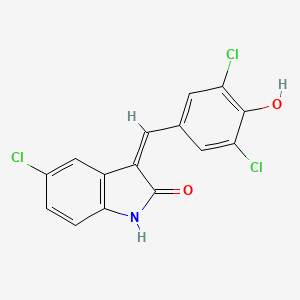![molecular formula C22H17F3N4O4 B10769101 N-[2-methyl-5-[oxo-[3-(1-oxoprop-2-enylamino)-5-(trifluoromethyl)anilino]methyl]phenyl]-5-isoxazolecarboxamide](/img/structure/B10769101.png)
N-[2-methyl-5-[oxo-[3-(1-oxoprop-2-enylamino)-5-(trifluoromethyl)anilino]methyl]phenyl]-5-isoxazolecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-methyl-5-[oxo-[3-(1-oxoprop-2-enylamino)-5-(trifluoromethyl)anilino]methyl]phenyl]-5-isoxazolecarboxamide is a synthetic compound known for its diverse applications in scientific research. This chemical structure boasts a phenyl group substituted with a trifluoromethyl group, a feature that enhances its stability and reactivity. The compound is often utilized in the fields of chemistry, biology, and medicine due to its unique properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-methyl-5-[oxo-[3-(1-oxoprop-2-enylamino)-5-(trifluoromethyl)anilino]methyl]phenyl]-5-isoxazolecarboxamide typically involves a multi-step reaction starting from commercially available precursors. The primary steps include:
Nitration and Reduction:
Condensation: : Reacting the amino group with a carboxylic acid derivative to form an amide bond.
Cyclization: : Formation of the isoxazole ring through cyclization reactions under controlled conditions.
Functionalization: : Further modifications to introduce the trifluoromethyl and other specific groups.
Industrial Production Methods
For industrial-scale production, the process is optimized to increase yield and reduce impurities. This involves:
High-Purity Reagents: : Utilizing reagents of the highest purity to ensure consistency.
Automated Reactors: : Employing automated continuous reactors to maintain precise control over reaction conditions.
Purification Techniques: : Implementing advanced purification techniques like chromatography and crystallization to obtain the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
N-[2-methyl-5-[oxo-[3-(1-oxoprop-2-enylamino)-5-(trifluoromethyl)anilino]methyl]phenyl]-5-isoxazolecarboxamide can undergo various chemical reactions, including:
Oxidation: : Leading to the formation of corresponding oxides.
Reduction: : Forming reduced derivatives under appropriate conditions.
Substitution: : Substitution reactions at the trifluoromethyl or phenyl group positions.
Common Reagents and Conditions
Oxidizing Agents: : Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: : Sodium borohydride or lithium aluminum hydride.
Catalysts: : Palladium on carbon or other transition metal catalysts for specific transformations.
Major Products Formed
Applications De Recherche Scientifique
N-[2-methyl-5-[oxo-[3-(1-oxoprop-2-enylamino)-5-(trifluoromethyl)anilino]methyl]phenyl]-5-isoxazolecarboxamide has a broad range of applications:
Chemistry: : Used as a building block in organic synthesis for the development of complex molecules.
Biology: : Applied in the study of enzyme interactions and inhibition due to its structural complexity.
Medicine: : Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: : Utilized in the development of advanced materials with specific electronic or optical properties.
Mécanisme D'action
The compound's mechanism of action involves interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group plays a crucial role in enhancing binding affinity and selectivity. Pathways often involved include:
Enzyme Inhibition: : The compound binds to the active site of enzymes, preventing substrate binding and subsequent catalytic activity.
Signal Transduction: : Modulation of signaling pathways by interacting with key receptors or proteins involved in cellular communication.
Comparaison Avec Des Composés Similaires
When compared to similar compounds, N-[2-methyl-5-[oxo-[3-(1-oxoprop-2-enylamino)-5-(trifluoromethyl)anilino]methyl]phenyl]-5-isoxazolecarboxamide stands out due to its unique trifluoromethyl group, which provides enhanced stability and reactivity. Similar compounds include:
N-[2-methyl-5-[oxo-[3-amino-5-(trifluoromethyl)phenyl]methyl]phenyl]-5-isoxazolecarboxamide
N-[2-methyl-5-[oxo-[3-(1-oxoprop-2-enylamino)-phenyl]methyl]phenyl]-5-isoxazolecarboxamide
Each of these compounds varies slightly in their chemical structure, which affects their specific properties and applications.
This should give you a comprehensive understanding of this compound
Propriétés
Formule moléculaire |
C22H17F3N4O4 |
|---|---|
Poids moléculaire |
458.4 g/mol |
Nom IUPAC |
N-[2-methyl-5-[[3-(prop-2-enoylamino)-5-(trifluoromethyl)phenyl]carbamoyl]phenyl]-1,2-oxazole-5-carboxamide |
InChI |
InChI=1S/C22H17F3N4O4/c1-3-19(30)27-15-9-14(22(23,24)25)10-16(11-15)28-20(31)13-5-4-12(2)17(8-13)29-21(32)18-6-7-26-33-18/h3-11H,1H2,2H3,(H,27,30)(H,28,31)(H,29,32) |
Clé InChI |
UASQUKUDXJFTCO-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1)C(=O)NC2=CC(=CC(=C2)NC(=O)C=C)C(F)(F)F)NC(=O)C3=CC=NO3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![morpholin-3-ylmethyl N-[4-[[1-[(3-fluorophenyl)methyl]indazol-5-yl]amino]-5-methylpyrrolo[2,1-f][1,2,4]triazin-6-yl]carbamate;dihydrochloride](/img/structure/B10769022.png)
![4-[1-ethyl-7-[(piperidin-4-ylamino)methyl]imidazo[4,5-c]pyridin-2-yl]-1,2,5-oxadiazol-3-amine;dihydrochloride](/img/structure/B10769026.png)
![(3R)-3-[di(cyclobutyl)amino]-8-fluoro-3,4-dihydro-2H-chromene-5-carboxamide;hydrochloride](/img/structure/B10769033.png)
![[4-(carbamimidoylsulfanylmethyl)phenyl]boronic acid;hydrobromide](/img/structure/B10769038.png)
![(1R,3r,5S)-8-(di-o-tolylmethyl)-3-phenyl-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B10769045.png)

![4-[(9-cyclopentyl-6-oxo-5-propan-2-yl-7,8-dihydropyrimido[4,5-b][1,4]diazepin-2-yl)amino]-3-methoxy-N-(1-methyl-4-piperidinyl)benzamide](/img/structure/B10769066.png)
![N-(2-Methyl-5-(2-oxo-9-(1H-pyrazol-4-yl)benzo[h][1,6]naphthyridin-1(2H)-yl)phenyl)acrylamide](/img/structure/B10769073.png)
![[4-Amino-2-[2-methoxy-4-(4-methyl-1-piperazinyl)anilino]-5-thiazolyl]-(2,6-dichlorophenyl)methanone](/img/structure/B10769081.png)
![N-[3-[[2-[[4-(dimethylamino)cyclohexyl]amino]-9-propan-2-yl-6-purinyl]amino]phenyl]-2-propenamide](/img/structure/B10769086.png)

![(Z)-3-[1-[2-(4-tert-butylphenoxy)ethyl]indol-3-yl]-2-cyano-N-(thiophen-2-ylmethyl)prop-2-enamide](/img/structure/B10769109.png)
![2-((4-(4-Hydroxypiperidin-1-Yl)phenyl)amino)-5,11-Dimethyl-5h-Benzo[e]pyrimido [5,4-B][1,4]diazepin-6(11h)-One](/img/structure/B10769114.png)
![(E)-4-(dimethylamino)-N-[3-[(5,11-dimethyl-6-oxopyrimido[4,5-b][1,4]benzodiazepin-2-yl)amino]phenyl]but-2-enamide](/img/structure/B10769120.png)
